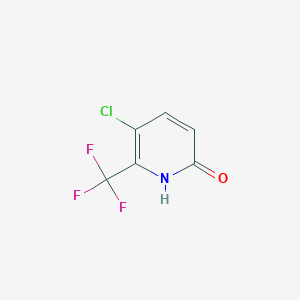

5-Chloro-6-(trifluorométhyl)pyridin-2-ol

Vue d'ensemble

Description

“5-Chloro-6-(trifluoromethyl)pyridin-2-ol” is a pyridine derivative . Pyridine derivatives are heterocyclic building blocks that have useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .

Synthesis Analysis

Trifluoromethylpyridines (TFMPs), such as “5-Chloro-6-(trifluoromethyl)pyridin-2-ol”, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of TFMPs often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis

The molecular structure of “5-Chloro-6-(trifluoromethyl)pyridin-2-ol” consists of a pyridine ring substituted with a chlorine atom at the 5th position and a trifluoromethyl group at the 6th position .Applications De Recherche Scientifique

Applications agrochimiques

5-Chloro-6-(trifluorométhyl)pyridin-2-ol: est un composé qui a trouvé une utilisation significative dans l'industrie agrochimique. Ses dérivés, en particulier les trifluorométhylpyridines (TFMP), sont couramment utilisés dans la synthèse d'ingrédients actifs pour les pesticides. L'introduction du groupe TFMP dans les produits agrochimiques a été un véritable tournant, fournissant des composés à l'activité biologique et à la stabilité améliorées. Par exemple, le fluazifop-butyl, un herbicide, a été l'un des premiers produits agrochimiques à utiliser un dérivé TFMP, conduisant à la désignation de plus de 20 nouveaux produits agrochimiques contenant du TFMP .

Synthèse de composés organiques fluorés

La synthèse de composés organiques fluorés est un domaine de recherche important en raison des propriétés uniques que les atomes de fluor confèrent aux molécules organiques. This compound sert d'intermédiaire clé dans la production de divers composés fluorés, qui sont utilisés dans différents domaines, notamment les produits agrochimiques et les produits pharmaceutiques. Le développement de ces composés est motivé par leur potentiel d'amélioration de l'efficacité et de la sélectivité dans leurs applications .

Réactions en phase vapeur

Le composé est également utilisé dans les réactions en phase vapeur pour créer des intermédiaires pour une synthèse chimique ultérieure. Le groupe trifluorométhyle en particulier est un groupement précieux dans le développement de composés pour diverses applications en raison de sa capacité à améliorer les propriétés physiques des molécules dans lesquelles il est incorporé .

Intermédiaire pour la synthèse

This compound: est un intermédiaire polyvalent qui peut être utilisé pour synthétiser un large éventail d'entités chimiques. Sa réactivité permet une fonctionnalisation régiosélective, ce qui est crucial dans la création de molécules complexes avec des propriétés spécifiques souhaitées pour une utilisation dans les matériaux avancés et les ingrédients pharmaceutiques actifs .

Matériaux fonctionnels

Les caractéristiques uniques de This compound en font un composant important dans le développement de matériaux fonctionnels. Ces matériaux nécessitent souvent des architectures moléculaires spécifiques pour obtenir les propriétés souhaitées, telles que la conductivité ou la réactivité, et l'incorporation de dérivés TFMP peut améliorer considérablement ces caractéristiques .

Produits vétérinaires

Semblables à leurs applications dans les produits pharmaceutiques humains, les dérivés TFMP sont également utilisés dans l'industrie vétérinaire. L'incorporation de ces composés dans les produits vétérinaires aide à créer des médicaments plus efficaces et plus stables, améliorant la santé et le traitement des animaux .

Recherche sur les activités biologiques

Les activités biologiques des dérivés TFMP font l'objet de recherches continues. La combinaison des propriétés uniques de l'atome de fluor avec les caractéristiques du groupement pyridine est considérée comme responsable des activités biologiques observées. Ces recherches sont non seulement cruciales pour le développement de nouveaux médicaments et produits agrochimiques, mais aussi pour comprendre les interactions fondamentales au niveau moléculaire .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been reported to target enzymes such as acps-pptase

Mode of Action

It’s suggested that the spatial configuration of the carbon atoms connected to the trifluoromethyl group plays an important role in the compound’s activity .

Result of Action

Similar compounds have shown fungicidal activity , suggesting that this compound may also have potential applications in controlling fungal pathogens.

Action Environment

It’s noted that the compound should be handled with caution during experiments or industrial production .

Analyse Biochimique

Biochemical Properties

5-Chloro-6-(trifluoromethyl)pyridin-2-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in alkylation and chlorination reactions, making it a versatile reagent in organic synthesis . It interacts with enzymes involved in these reactions, facilitating the transfer of functional groups and enhancing reaction efficiency. Additionally, 5-Chloro-6-(trifluoromethyl)pyridin-2-ol can form hydrogen bonds with proteins, influencing their structure and function .

Cellular Effects

The effects of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific signaling proteins, leading to altered cellular responses . Furthermore, 5-Chloro-6-(trifluoromethyl)pyridin-2-ol can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes . These interactions can result in changes in cellular metabolism, affecting the overall function and health of the cell .

Molecular Mechanism

At the molecular level, 5-Chloro-6-(trifluoromethyl)pyridin-2-ol exerts its effects through various binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity, depending on the specific enzyme and the context of the interaction . For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, 5-Chloro-6-(trifluoromethyl)pyridin-2-ol can influence gene expression by binding to transcription factors, altering their ability to regulate target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol in laboratory settings are crucial for its effectiveness in biochemical research. This compound is relatively stable under standard laboratory conditions, but its effects can change over time due to degradation . Long-term studies have shown that 5-Chloro-6-(trifluoromethyl)pyridin-2-ol can have lasting effects on cellular function, with some effects persisting even after the compound has degraded . These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating gene expression . At high doses, 5-Chloro-6-(trifluoromethyl)pyridin-2-ol can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

5-Chloro-6-(trifluoromethyl)pyridin-2-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . For example, it can inhibit enzymes involved in the breakdown of specific metabolites, resulting in their accumulation within the cell . Understanding these metabolic pathways is essential for elucidating the full range of effects of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol.

Transport and Distribution

The transport and distribution of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach specific intracellular compartments . Additionally, 5-Chloro-6-(trifluoromethyl)pyridin-2-ol can bind to proteins that facilitate its distribution within the cell, influencing its localization and accumulation . These transport and distribution mechanisms are critical for the compound’s biological activity.

Subcellular Localization

The subcellular localization of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins . Additionally, 5-Chloro-6-(trifluoromethyl)pyridin-2-ol can be found in the cytoplasm, where it participates in various biochemical reactions . Understanding its subcellular localization is essential for elucidating its full range of biological effects.

Propriétés

IUPAC Name |

5-chloro-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-3-1-2-4(12)11-5(3)6(8,9)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZQVVDYMFKTCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858625 | |

| Record name | 5-Chloro-6-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227514-31-9 | |

| Record name | 5-Chloro-6-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-6-(trifluoromethyl)pyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1404842.png)

![2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1404843.png)

![N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride](/img/structure/B1404844.png)

![[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1404845.png)

![{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide](/img/structure/B1404848.png)

![3-[4-(Ethoxycarbonyl)piperidin-1-yl]propanoic acid hydrochloride](/img/structure/B1404849.png)

![6-Oxaspiro[4.5]dec-9-ylamine hydrochloride](/img/structure/B1404850.png)

![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1404851.png)